[(3-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
Properties
IUPAC Name |
[2-(3-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7/c1-23-14-7-5-6-13(10-14)20-17(21)11-27-19(22)12-8-15(24-2)18(26-4)16(9-12)25-3/h5-10H,11H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOOGZRIFUMBOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves a multi-step process. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then esterified to form methyl 3,4,5-trimethoxybenzoate. This ester is then reacted with (3-methoxyphenyl)isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[(3-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(3-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy groups play a crucial role in enhancing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural and molecular properties of [(3-Methoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate with four analogs identified in the evidence:
Key Observations:
- Core Structure : The target compound and analogs share the 3,4,5-trimethoxybenzoate group, which is associated with enhanced metabolic stability and membrane permeability .
- Linkers: The carbamoyl-methyl group in the target compound contrasts with hydrazono/carbohydrazonoyl linkers in analogs , which may influence conformational flexibility and hydrogen-bonding capacity.
- Substituents : Halogenated benzoates (Cl, Br) in analogs could enhance electrophilic reactivity compared to the methoxy-substituted phenyl group in the target compound.
Biological Activity
[(3-Methoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound is characterized by a methoxyphenyl group attached to a carbamate moiety, along with a trimethoxybenzoate structure. This unique arrangement contributes to its biological properties.
Anticancer Activity
Recent studies have demonstrated significant anticancer activity associated with compounds structurally related to this compound. For instance:
- In vitro Studies : A related compound, 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate, exhibited considerable antiproliferative effects against three human cancer cell lines (IC50 values ranging from 1.2 to 2.4 nM) comparable to doxorubicin . This suggests that derivatives of trimethoxybenzoate may possess similar or enhanced activity.
- Mechanism of Action : The compound has been identified as a potential histone deacetylase (HDAC) inhibitor with an IC50 of 9.4 μM. HDAC inhibitors are known for their role in cancer therapy by altering gene expression and inducing apoptosis in cancer cells .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Enzyme Inhibition : The compound's ability to inhibit HDACs positions it as a candidate for further investigation in cancer treatment protocols.
- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound may selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.
Case Study 1: Antiproliferative Activity
A study evaluating the antiproliferative effects of various benzotriazole derivatives found that compounds similar to this compound showed promising results against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Case Study 2: Histone Deacetylase Inhibition
Research into the inhibition of histone deacetylases by related compounds revealed that specific structural features are critical for binding affinity and inhibitory potency. The docking simulations indicated favorable interactions between the compound and the enzyme's active site, suggesting a mechanism for its anticancer effects .
Data Table: Biological Activities of Related Compounds
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
